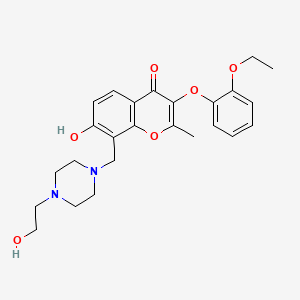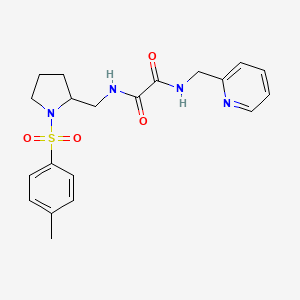
N1-(pyridin-2-ylmethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(pyridin-2-ylmethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide, also known as PTO, is a chemical compound that has been extensively studied for its potential applications in scientific research. PTO is a small molecule that can be synthesized in the laboratory using various methods.
科学的研究の応用
Catalytic Applications
N1-(pyridin-2-ylmethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide has been identified as a promoter or ligand in several copper-catalyzed reactions. It facilitates the N-arylation of oxazolidinones and primary and secondary amides with (hetero)aryl iodides at room temperature, demonstrating excellent chemoselectivity and functional group tolerance (Bhunia, De, & Ma, 2022). Moreover, its derivatives have been shown to be effective ligands in copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes, leading to the formation of diverse internal alkynes (Chen, Li, Xu, & Ma, 2023).
Structural and Supramolecular Chemistry
Structural analysis of N,N′-bis(pyridin-3-ylmethyl)oxalamide, a related compound, revealed its conformational polymorphism and the importance of hydrogen bonding in its molecular packing. This study provides insights into the structural characteristics and stability of N1-(pyridin-2-ylmethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide-related compounds (Jotani et al., 2016).
Potential in Sensor Applications
Research into fluorescent sensors based on 1H-pyrazolo[3,4-b]quinoline derivatives, which share structural motifs with N1-(pyridin-2-ylmethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide, indicates potential applications in detecting small inorganic cations. These findings suggest the possibility of using similar compounds for fluorescence detection and ion sensing, highlighting the versatility of N1-(pyridin-2-ylmethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide in developing new sensor materials (Mac et al., 2010).
特性
IUPAC Name |
N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S/c1-15-7-9-18(10-8-15)29(27,28)24-12-4-6-17(24)14-23-20(26)19(25)22-13-16-5-2-3-11-21-16/h2-3,5,7-11,17H,4,6,12-14H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRONUBWSLVIOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(pyridin-2-ylmethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

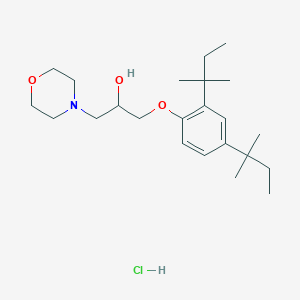
![N-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B2450782.png)
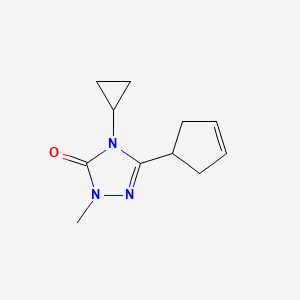
![Methyl 2-[4-(chlorosulfonyl)-2-fluorophenyl]acetate](/img/structure/B2450784.png)
![N-(2,4-dimethoxyphenyl)-1-[(4-methylphenyl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2450786.png)
![N-phenyl-N-propan-2-yl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2450790.png)
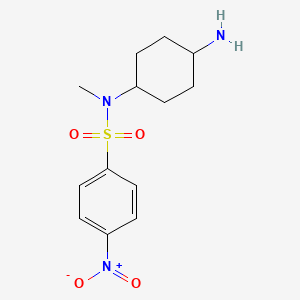

![2-chloro-N-[4-methyl-3-(morpholine-4-carbonyl)-5-phenylthiophen-2-yl]acetamide](/img/structure/B2450793.png)

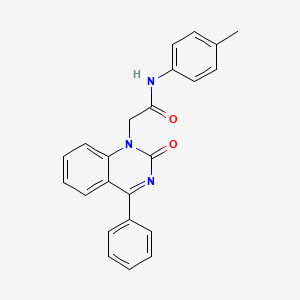

![N-[2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide](/img/structure/B2450801.png)
